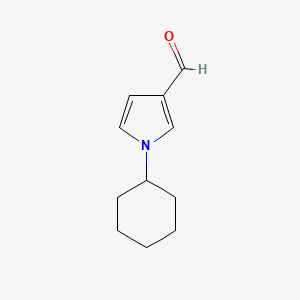
1-cyclohexyl-1H-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
1-Cyclohexyl-1H-pyrrole-3-carbaldehyde is a compound that can be synthesized through various chemical reactions and serves as an intermediate for the production of a range of heterocyclic compounds. The structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom, and a cyclohexyl group attached to the nitrogen atom of the pyrrole ring. The carbaldehyde group at the 3-position of the pyrrole ring indicates the presence of a formyl group (CHO) which is a functional group consisting of a carbonyl center bonded to a hydrogen atom.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those with a carbaldehyde group, can be achieved through multi-component reactions. For instance, a sequential multi-component method has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes, which involves a proline-catalyzed Mannich reaction-cyclization sequence followed by oxidative aromatization . Additionally, carbohydrates can be converted into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes through a reaction with primary amines and oxalic acid, which can then be transformed into pyrrole-fused poly-heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 1-cyclohexyl-1H-pyrrole-3-carbaldehyde is characterized by the presence of a pyrrole ring and a cyclohexyl group. The pyrrole ring is a common motif in many biologically active compounds and materials. The cyclohexyl group can influence the physical and chemical properties of the molecule, such as solubility and reactivity.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, cyclohexanecarbaldehyde can participate in multicomponent condensations to afford functionalized cyclohexyl-substituted compounds . The reactivity of the carbaldehyde group also allows for the formation of different products depending on the reaction conditions and the reactants involved, as seen in the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-cyclohexyl-1H-pyrrole-3-carbaldehyde are influenced by its molecular structure. The presence of the carbaldehyde group can make the compound a potential candidate for further functionalization. The cyclohexyl group can affect the compound's solubility in organic solvents. The pyrrole ring contributes to the compound's aromaticity and potential for electronic interactions, which can be important for applications in materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
- A study described the use of a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in creating a {Mn(III)25} barrel-like cluster. This compound was linked via Na(+) cations into a 1D polymeric topology exhibiting single-molecule magnetic behavior, highlighting its potential in supramolecular chemistry and magnetism (Giannopoulos et al., 2014).
Organic Synthesis and Material Science
- Research has shown different products from reactions involving similar compounds, such as 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, with cyclohexylamine. These reactions produce compounds forming hydrogen-bonded sheets or dimers, which are significant in the synthesis of new materials and chemical structures (Orrego Hernandez et al., 2015).
Fluorinated Pyrroles
- A methodology for preparing various new 3-fluorinated pyrroles, including 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, has been developed. This demonstrates the compound's utility in the synthesis of fluorinated pyrroles, which are valuable in pharmaceutical and agrochemical industries (Surmont et al., 2009).
NMR Spectroscopy and DFT Calculations
- Another study focused on the NMR spectroscopic data and DFT calculations of isomers of 1-vinylpyrrole-2-carbaldehyde. This research contributes to the understanding of intramolecular hydrogen bonding effects, which is crucial in the study of molecular structures and interactions (Afonin et al., 2009).
Photoinduced Intramolecular Reactions
- The compound has also been used in the intramolecular photoaddition reaction of 1-(omega-alkenyl)-2-haloindole-3-carbaldehydes and 1-(omega-alkenyl)-2-chloropyrrole-3-carbaldehydes, leading to the formation of 1,2-fused indoles and pyrroles (Lu et al., 2009).
Eigenschaften
IUPAC Name |
1-cyclohexylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPPVRJYJMNGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



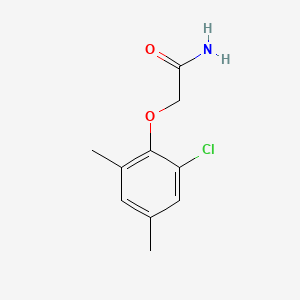
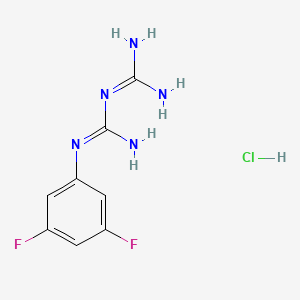
![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)
![1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033491.png)
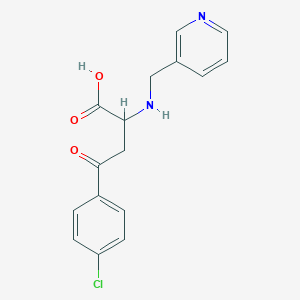
![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)
![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)
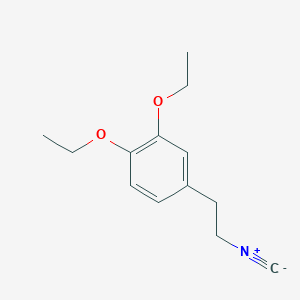
![4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide](/img/structure/B3033501.png)
![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033503.png)
![4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B3033506.png)
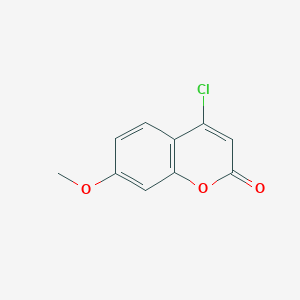
![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033510.png)